molecular formula C11H12ClNO2 B13166118 2-Chloro-N-[(3-formylphenyl)methyl]propanamide

2-Chloro-N-[(3-formylphenyl)methyl]propanamide

Cat. No.: B13166118
M. Wt: 225.67 g/mol
InChI Key: LWLHUCILSTZFKV-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-formylphenyl)methyl]propanamide is an organic compound with the molecular formula C₁₁H₁₂ClNO₂ It is characterized by the presence of a chloro group, a formyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-formylphenyl)methyl]propanamide typically involves the reaction of 3-formylbenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-formylphenyl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-N-[(3-carboxyphenyl)methyl]propanamide.

    Reduction: 2-Chloro-N-[(3-hydroxymethylphenyl)methyl]propanamide.

    Substitution: Corresponding amides or thioamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[(3-formylphenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-formylphenyl)methyl]propanamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(3-hydroxyphenyl)methyl]propanamide
  • 2-Chloro-N-[(3-methoxyphenyl)methyl]propanamide
  • 2-Chloro-N-[(3-nitrophenyl)methyl]propanamide

Uniqueness

2-Chloro-N-[(3-formylphenyl)methyl]propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications where the formyl functionality is required.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-chloro-N-[(3-formylphenyl)methyl]propanamide

InChI

InChI=1S/C11H12ClNO2/c1-8(12)11(15)13-6-9-3-2-4-10(5-9)7-14/h2-5,7-8H,6H2,1H3,(H,13,15)

InChI Key

LWLHUCILSTZFKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)C=O)Cl

Origin of Product

United States

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